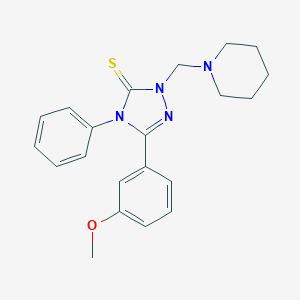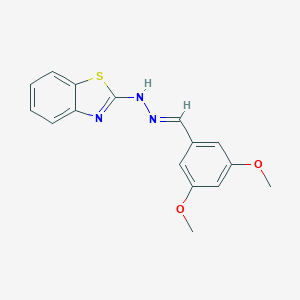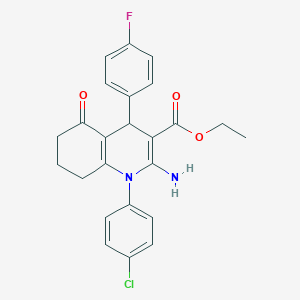
8-ISOPROPYLIDENE-2-(2-METHYL-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and aliphatic components, making it a versatile molecule for synthetic and analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a nitro-substituted aromatic compound, followed by a series of cyclization and functional group transformations to achieve the desired tricyclic structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学研究应用
10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential to interact with specific biological targets.
作用机制
The mechanism of action of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
Similar Compounds
Similar compounds include other tricyclic structures with nitro and isopropylidene groups, such as:
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-7-
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-9-
Uniqueness
What sets 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- apart is its specific arrangement of functional groups and the resulting chemical properties.
属性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4g/mol |
IUPAC 名称 |
4-(2-methyl-5-nitrophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H18N2O4/c1-9(2)15-12-6-7-13(15)17-16(12)18(22)20(19(17)23)14-8-11(21(24)25)5-4-10(14)3/h4-8,12-13,16-17H,1-3H3 |
InChI 键 |
FZJARSVLZHXIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393213.png)

![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393217.png)
![1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B393219.png)
![2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B393220.png)
![N-cyclohexyl-N-[4-methoxy-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B393222.png)
![1-(2-Methoxyphenyl)-4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B393223.png)

![4-[(4-propoxybenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B393227.png)
![2-({6-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B393228.png)

![13-(4-Acetylphenyl)-9-(dimethoxymethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B393233.png)
![N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B393235.png)
![N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B393236.png)
